![molecular formula C13H8ClNO B1399640 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959762-96-0](/img/structure/B1399640.png)

5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

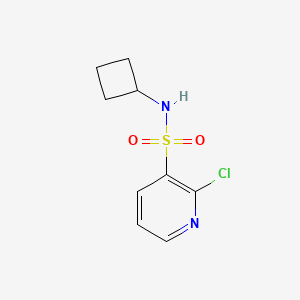

The synthesis of isochromanones, which are structurally similar to 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile, has been reported in the literature . The synthesis involves the selective aerobic oxidation of structurally diverse benzylic sp3 C-H bonds of ethers and alkylarenes . A palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides provides 3-alkynylated isochroman-1-ones .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused ring system. This structure is common in heterocyclic compounds and has shown significant potential in various scientific fields including chemistry, biology, and materials science.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of chloro-methyl and bromo-methyl carbonitrile derivatives. A study detailed the synthesis of dihydrofuran carbonitrile derivatives, showcasing their structural compliance with chloro-methyl and bromo-methyl exchange rules. These compounds were analyzed using X-ray crystallography and DFT calculations to understand their reactivity and potential applications in drug discovery through molecular docking analysis, comparing their binding affinities to standard drugs like fluconazole (Rajni Swamy et al., 2020).

Chemical Transformations and Reactivity

Another aspect of research on this compound involves its reactivity towards nucleophilic conditions, leading to the formation of various heterocyclic systems. For instance, the chemical reactivity of 6-methylchromone-3-carbonitrile was investigated, revealing unexpected products and demonstrating the compound's potential in synthesizing diverse heterocyclic compounds (Ibrahim & El-Gohary, 2016).

Photophysical Properties

Studies on substituted halogenophenols, including the effects of CN substituents, have provided insights into the photophysical properties of these compounds. For example, the photochemistry of 5-chloro-2-hydroxybenzonitrile was explored, identifying the formation of transient carbene species and their reactivity, which is crucial for understanding the photostability and photoreactivity of these molecules (Bonnichon et al., 1999).

Material Science and Electronics

In the field of material science and electronics, pyridine derivatives have been synthesized and characterized, revealing their structural, thermal, and optical properties. These studies are essential for developing new materials with potential applications in electronics and photonics, such as heterojunctions for photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibition

Research into pyranopyrazole derivatives has shown their efficacy as corrosion inhibitors for mild steel in HCl solutions. This work includes gravimetric, electrochemical, and DFT studies to understand the inhibitors' efficiency and mechanism, highlighting the practical applications of these compounds in industrial settings (Yadav, Gope, Kumari, & Yadav, 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

It belongs to the class of isochromenes, and similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological responses .

Result of Action

Propriétés

IUPAC Name |

7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-12-4-9-7-16-6-8-2-1-3-10(13(8)9)11(12)5-15/h1-4H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVAQUDGEPHMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C(=CC(=C(C3=CC=C2)C#N)Cl)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine](/img/structure/B1399559.png)

![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)

![1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1399565.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)

![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)